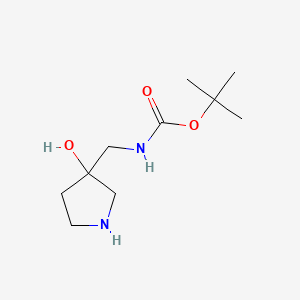

3-(Boc-aminomethyl)-3-hydroxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOWYHAHPHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125033-59-2 | |

| Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Boc-aminomethyl)-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, a key building block in medicinal chemistry. The document covers its chemical identity, structural information, and its significant role in the synthesis of pharmacologically active compounds.

Chemical Identity and Structure

-

Chemical Name: tert-butyl (3-hydroxy-3-pyrrolidinylmethyl)carbamate

-

CAS Number: 114214-73-2[1]

-

Molecular Formula: C₁₀H₂₀N₂O₃[1]

-

Molecular Weight: 216.28 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Weight | 216.28 g/mol [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃[1] |

| MDL Number | MFCD18917057[1] |

Role in Drug Discovery and Development

Pyrrolidine-containing compounds are integral to the development of numerous pharmaceuticals. The pyrrolidine moiety is a common scaffold found in over 20 FDA-approved drugs.[2] These five-membered nitrogen heterocycles are among the most frequently utilized secondary amines in medicinal chemistry.[3]

Chiral heterocyclic amines and alcohols, such as derivatives of 3-hydroxypyrrolidine, are vital building blocks in the synthesis of fine chemicals and pharmaceuticals.[4] They are often investigated as scaffolds for designing inhibitors in the development of antibacterial, immunomodulatory, and antiproliferative agents.[4] The Boc (tert-butoxycarbonyl) protecting group is frequently employed in the early synthetic steps of these complex molecules.[4]

The introduction of bicyclic pyrrolidine structures, which are conformationally restricted, is a strategy used to enhance the potency of drug candidates by improving their binding affinity to target receptors.[3]

Synthesis and Experimental Protocols

The synthesis of chiral pyrrolidines is a key area of research. Various methods have been developed to produce these valuable intermediates with high enantiomeric purity.

4.1. Photoenzymatic Synthesis

A one-pot photoenzymatic synthesis route has been reported for producing N-Boc-3-amino/hydroxy-pyrrolidine.[4] This method combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone, followed by a stereoselective biocatalytic transamination or carbonyl reduction to yield the desired chiral product with high conversion and enantiomeric excess.[4]

Workflow for Photoenzymatic Synthesis:

Caption: Photoenzymatic synthesis of N-Boc-3-hydroxypyrrolidine.

4.2. Chemical Synthesis from Epichlorohydrin

A patented process describes the synthesis of 1-N-Boc-3-hydroxypyrrolidine starting from epichlorohydrin.[5] The key steps involve the ring-opening of epichlorohydrin to form 4-chloro-3-hydroxy-butyronitrile, followed by reduction and cyclization to yield 3-hydroxypyrrolidine. The final step is the protection of the amine with a Boc group.[5] This process is reported to have a high overall yield and purity.[5]

Logical Flow of Chemical Synthesis:

References

- 1. 1-Boc-3-(aMinoMethyl)-3-hydroxypyrrolidine | 114214-73-2 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Data of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel building block, 3-(Boc-aminomethyl)-3-hydroxypyrrolidine. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Furthermore, detailed experimental protocols for obtaining this data are provided to guide researchers in their analytical workflows.

Chemical Structure

IUPAC Name: tert-butyl ((3-hydroxy-3-pyrrolidinyl)methyl)carbamate Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of its functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H on Boc group | ~ 1.45 | Singlet | 9H |

| Pyrrolidine ring protons (CH₂) | 1.70 - 2.10 | Multiplet | 4H |

| Aminomethyl protons (CH₂) | 3.10 - 3.30 | Multiplet | 2H |

| Pyrrolidine ring protons (N-CH₂) | 3.20 - 3.60 | Multiplet | 4H |

| Hydroxyl proton (OH) | Broad Singlet | 1H | |

| Amine proton (NH) | Broad Singlet | 1H |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ) ppm |

| Pyrrolidine ring carbons (CH₂) | 25 - 40 |

| Boc group methyl carbons (C(CH₃)₃) | ~ 28.5 |

| Aminomethyl carbon (CH₂) | ~ 45 - 50 |

| Pyrrolidine ring carbons (N-CH₂) | ~ 50 - 60 |

| Pyrrolidine ring carbon (C-OH) | ~ 70 - 75 |

| Boc group quaternary carbon (C(CH₃)₃) | ~ 79 - 81 |

| Boc group carbonyl carbon (C=O) | ~ 155 - 157 |

Note: Chemical shifts can vary depending on the solvent and concentration used.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Hydroxyl |

| 3350 - 3310 | N-H Stretch | Amine |

| 2975 - 2850 | C-H Stretch | Alkane |

| 1710 - 1680 | C=O Stretch | Carbamate (Boc group) |

| 1540 - 1510 | N-H Bend | Amine |

| 1170 - 1150 | C-O Stretch | Carbamate (Boc group) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 217.15 | [M+H]⁺ (Molecular ion plus a proton) |

| 239.13 | [M+Na]⁺ (Molecular ion plus a sodium ion) |

| 161.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 117.09 | [M+H - Boc]⁺ (Loss of the Boc group) |

Note: Fragmentation patterns can be influenced by the ionization technique and conditions used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-10 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Technique: FT-IR with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to their corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For positive ion mode analysis, a small amount of a volatile acid (e.g., formic acid) can be added to promote protonation.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate for observing the molecular ion and expected fragments (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the Boc group or water.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

In-Depth Technical Guide: Unraveling the Mechanism of Action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the putative mechanism of action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine derivatives. While direct studies on this specific scaffold are limited in publicly available literature, extensive research on structurally related pyrrolidine-based compounds allows for a well-supported exploration of their likely biological targets and modes of action. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to introduce conformational rigidity and stereochemical complexity, making it a cornerstone in the design of potent and selective enzyme inhibitors.[1][2]

This guide will focus on two of the most prominent targets for pyrrolidine-based inhibitors: Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) NS3/4A Protease . The structural features of this compound derivatives, particularly the sterically significant Boc-protecting group, align well with the structure-activity relationships (SAR) described for inhibitors of these enzymes.[3]

Postulated Primary Target I: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5] This makes DPP-4 a key therapeutic target for the management of type 2 diabetes mellitus.[6][7] Several marketed DPP-4 inhibitors feature a pyrrolidine core, highlighting its importance for binding to the enzyme's active site.[8]

Mechanism of Inhibition and Signaling Pathway

Derivatives of this compound are hypothesized to act as competitive inhibitors of DPP-4. The pyrrolidine nitrogen is expected to form a key interaction with the catalytic triad of the enzyme. The hydroxypyrrolidine and aminomethyl substituents can form additional hydrogen bonds within the S1 and S2 pockets of the active site, enhancing binding affinity and selectivity.

The downstream effect of DPP-4 inhibition is the potentiation of the incretin signaling pathway, as illustrated below.

Quantitative Data for Related Pyrrolidine-Based DPP-4 Inhibitors

While specific IC50 values for this compound derivatives are not available, the table below summarizes the inhibitory potency of other pyrrolidine-containing compounds against DPP-4 to provide a benchmark for potential efficacy.

| Compound Class/Name | DPP-4 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3-Aminocoumarin Derivatives | 3.16 | - | - |

| Pyrrolidine Pentamine Analogs | - | - | - |

| Tricyclic Imidazopyridine | - | - | - |

Note: Data for specific pyrrolidine pentamine and tricyclic imidazopyridine analogs were not provided with explicit IC50 values in the search results but were identified as classes of DPP-4 inhibitors.[5]

Experimental Protocol: DPP-4 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against DPP-4.

Methodology Details:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Assay Reaction: In a 96-well microplate, add the DPP-4 enzyme solution to buffer (e.g., Tris-HCl). Add the diluted test compounds to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (solvent only).

-

Pre-incubation: Allow the enzyme and inhibitor to interact by pre-incubating the plate for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Start the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Incubation and Measurement: Incubate the plate for a set time (e.g., 30 minutes at 37°C). The enzymatic cleavage of the substrate releases AMC, which is fluorescent. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Postulated Primary Target II: Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A protease is a serine protease essential for the replication of the hepatitis C virus.[9] It cleaves the viral polyprotein at four specific sites to release mature non-structural proteins.[10] Inhibition of this enzyme blocks viral maturation and is a clinically validated strategy for treating chronic HCV infection.[11][12]

Mechanism of Inhibition

The pyrrolidine scaffold is a common feature in many HCV NS3/4A protease inhibitors. Research has shown a preference for sterically congested capping groups, such as the Boc group, at the P2 position of the inhibitor.[3] This suggests that the this compound core is well-suited to fit into the enzyme's active site. These derivatives likely act as peptidomimetics, mimicking the natural substrate of the protease. The core would occupy the S2 subsite, with the Boc-aminomethyl group making favorable interactions. The hydroxyl group could form hydrogen bonds with active site residues, contributing to the binding affinity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Boc Deprotection of 3-(Aminomethyl)-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms is a critical and frequently employed transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The Boc group is favored for its stability under a wide range of reaction conditions and its relatively facile cleavage under acidic conditions. This application note provides detailed protocols for the N-Boc deprotection of tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate to yield 3-(aminomethyl)-3-hydroxypyrrolidine. This pyrrolidine derivative is a valuable chiral building block in the synthesis of various pharmaceutical agents.

The presence of both a primary amine and a tertiary hydroxyl group in the target molecule necessitates careful selection of deprotection conditions to ensure high yield and purity while avoiding potential side reactions. This document outlines two common and effective methods for this transformation: one employing trifluoroacetic acid (TFA) and another using hydrochloric acid (HCl).

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-Boc deprotection of tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate. The data is compiled from established protocols for similar substrates, providing a reliable benchmark for experimental work.[1][2]

| Parameter | Method A: Trifluoroacetic Acid (TFA) | Method B: Hydrochloric Acid (HCl) |

| Reagents | Trifluoroacetic acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol (optional) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 2 - 16 hours |

| Typical Yield | > 90% | > 90% |

| Product Form | Trifluoroacetate salt (initially) | Dihydrochloride salt |

| Work-up | Evaporation, basic aqueous wash | Evaporation, trituration |

| Purification | Extraction, potential for chromatography | Precipitation/crystallization or ion-exchange |

Experimental Protocols

Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Method A: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the deprotection of N-Boc-3-(aminomethyl)-3-hydroxypyrrolidine using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

tert-Butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-3-hydroxypyrrolidine.

-

Due to the polar nature of the product, purification may require specialized techniques such as column chromatography on alumina or a basic stationary phase, or crystallization of a salt form.

Method B: N-Boc Deprotection using Hydrochloric Acid (HCl)

This protocol details the deprotection using a solution of hydrochloric acid in 1,4-dioxane, which often results in the precipitation of the dihydrochloride salt of the product.

Materials:

-

tert-Butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Methanol (optional, as a co-solvent)

-

Diethyl ether or tert-butyl methyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask, add tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq). If the starting material has low solubility, a small amount of methanol can be added as a co-solvent.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

-

Upon completion, the product may precipitate as the dihydrochloride salt. If so, collect the solid by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or MTBE to induce precipitation of the dihydrochloride salt.

-

Collect the solid by filtration, wash with the ether, and dry under vacuum to yield 3-(aminomethyl)-3-hydroxypyrrolidine dihydrochloride.

-

The free amine can be obtained by neutralizing the dihydrochloride salt with a suitable base.

Visualizations

Reaction Mechanism

The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate carbonyl oxygen by the acid (H⁺). This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Workflow

The general workflow for the N-Boc deprotection of 3-(aminomethyl)-3-hydroxypyrrolidine involves several key steps from the protected starting material to the final purified product. The choice of work-up and purification depends on the acidic reagent used and the desired final form of the product (free amine or salt).

Caption: General workflow for N-Boc deprotection.

References

Application Notes and Protocols for the Use of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing biological activity, and improving metabolic stability. 3-(Boc-aminomethyl)-3-hydroxypyrrolidine serves as a unique proline surrogate, offering the potential to introduce conformational constraints and a functional handle for further modifications. The pyrrolidine ring, characteristic of proline, is known to influence the secondary structure of peptides, such as inducing β-turns and stabilizing polyproline helices.[1] The substituents at the 3-position of the pyrrolidine ring can further refine these conformational preferences. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Overview of this compound in SPPS

This compound is a non-proteinogenic amino acid that can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis techniques. The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic amine allows for its use in standard Boc-SPPS protocols. The secondary amine of the pyrrolidine ring will form the peptide bond. The hydroxyl group introduces a polar functionality that can influence solubility and binding interactions, while the aminomethyl group provides a site for potential post-synthetic modifications.

Due to the steric hindrance imparted by the substituents on the pyrrolidine ring, the coupling of this compound can be more challenging than for standard amino acids.[2] Therefore, optimized coupling conditions are often necessary to achieve high incorporation efficiency.

Data Presentation: Comparative Coupling Efficiencies

The successful incorporation of any amino acid in SPPS is dependent on achieving high coupling efficiency. For sterically hindered residues like this compound, this is a critical parameter. The following table summarizes typical coupling efficiencies for various amino acid types to provide a comparative context. Please note that the values for this compound are illustrative and may vary depending on the specific peptide sequence and coupling conditions.

| Amino Acid Type | Example | Typical Coupling Efficiency (Single 2-hour Coupling) | Notes |

| Standard Proteinogenic | Fmoc-Ala-OH | >99% | Generally high coupling efficiency with standard reagents. |

| Sterically Hindered (β-branched) | Fmoc-Val-OH | 98-99% | May require longer coupling times or more potent reagents. |

| Sterically Hindered (α,α-disubstituted) | Fmoc-Aib-OH | 95-98% | Often requires double coupling or specialized reagents.[3] |

| 3-Substituted Proline Analogs | This compound | Estimated 96-99% | Efficiency is sequence-dependent and may require optimized conditions (e.g., stronger coupling agents, elevated temperature). |

Note: The estimated efficiency for this compound is based on data for other sterically hindered proline analogs. Actual efficiency should be determined empirically for each specific synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or HCTU)

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Piperidine (for Fmoc-SPPS)

-

Reaction vessel with a filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Previous Amino Acid Deprotection (if applicable):

-

Boc-SPPS: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.[4] Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).

-

Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash the resin with DMF (5x).

-

-

Neutralization (for Boc-SPPS): Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice). Wash the resin with DMF (5x).

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

-

Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Proceed to the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether (2-3 times).

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Relationship of 3-Substituted Prolines on Peptide Structure

Caption: Logical flow of how 3-substituted prolines impact peptide secondary structure.

Experimental Workflow for SPPS Incorporation

Caption: Step-by-step workflow for the solid-phase synthesis cycle.

References

Application Notes and Protocols for Coupling Reactions with 3-(Boc-aminomethyl)-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common and versatile coupling reactions utilizing the chiral building block 3-(Boc-aminomethyl)-3-hydroxypyrrolidine: amide bond formation and reductive amination. This trifunctional scaffold, featuring a protected primary amine, a secondary amine within the pyrrolidine ring, and a hydroxyl group, is a valuable component in the synthesis of complex molecules for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reaction at the secondary amine of the pyrrolidine ring.

Amide Bond Formation via HATU-Mediated Coupling

Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to form stable amide bonds, which are prevalent in biologically active molecules.[1][2] This protocol describes a reliable method for the acylation of the secondary amine of this compound with a generic carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol:

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Representative Data:

The following table summarizes representative quantitative data for the HATU-mediated amide coupling of this compound with various carboxylic acids.

| Carboxylic Acid Partner | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzoic Acid | 2.5 | 92 | >98 |

| 4-Fluorobenzoic Acid | 2.0 | 95 | >99 |

| Acetic Acid | 3.0 | 88 | >97 |

| N-Boc-glycine | 3.5 | 85 | >98 |

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Workflow Diagram:

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming carbon-nitrogen bonds, widely used to synthesize secondary and tertiary amines. This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[3] This protocol details the N-alkylation of the secondary amine in this compound with a generic aldehyde using sodium triacetoxyborohydride (STAB), a reagent known for its mildness and selectivity.

Experimental Protocol:

Materials:

-

This compound

-

Aldehyde of interest (R-CHO)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).

-

Dissolve the reactants in DCM or DCE.

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Representative Data:

The following table provides representative quantitative data for the reductive amination of this compound with various aldehydes.

| Aldehyde Partner | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzaldehyde | 5 | 89 | >98 |

| 4-Chlorobenzaldehyde | 4 | 91 | >99 |

| Isovaleraldehyde | 6 | 85 | >97 |

| Cyclohexanecarboxaldehyde | 8 | 82 | >98 |

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Workflow Diagram:

Caption: Workflow for reductive amination with STAB.

Conclusion

The protocols outlined provide robust and efficient methods for the functionalization of this compound through amide coupling and reductive amination. These reactions are fundamental in leveraging this versatile building block for the synthesis of diverse and complex molecules, particularly in the context of drug discovery programs targeting kinases or G protein-coupled receptors.[3][4][5][6][7][8][9][10][11][12] The ability to selectively modify the pyrrolidine nitrogen allows for the systematic exploration of structure-activity relationships, a critical aspect of modern medicinal chemistry.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-hydroxypyrrolidine derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals due to their presence in numerous bioactive molecules.[1][2] The stereochemistry of the hydroxyl group is often critical for the biological activity and efficacy of the final drug product.[3] Traditional chemical methods for synthesizing these enantiomerically pure compounds can be complex and may require harsh reaction conditions. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and improved environmental footprint.[4]

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of chiral 3-hydroxypyrrolidine derivatives, focusing on methods employing ketoreductases (KREDs) and amine transaminases (ATAs).

Biocatalytic Approaches

The two primary biocatalytic strategies for the synthesis of chiral 3-hydroxypyrrolidine derivatives are the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

-

Asymmetric Reduction of N-substituted-3-pyrrolidinones: This is the most common and efficient approach, utilizing ketoreductases (KREDs) to reduce the ketone functionality to a chiral hydroxyl group with high enantioselectivity. A cofactor regeneration system, often employing a glucose dehydrogenase (GDH), is typically required.[5][6]

-

Transamination of N-substituted-3-pyrrolidinones: Amine transaminases (ATAs) can be used to synthesize chiral 3-aminopyrrolidines, which can then be further modified. This method is particularly useful for producing aminopyrrolidine derivatives.[7][8]

Data Presentation: Comparative Performance of Biocatalysts

The selection of the biocatalyst is critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of various ketoreductases in the asymmetric reduction of N-Boc-3-pyrrolidinone.

| Biocatalyst (Ketoreductase) | Substrate | Co-substrate/Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer | Reference |

| KRED 110 | N-Boc-3-piperidone | NADH, D-glucose, GDH | >99 | >99 | (S) | [9] |

| ChKRED03 | N-Boc-3-piperidone | NADPH, Glucose, GDH | 100 | >99 | (S) | [6][10] |

| ZRK | 1-N-carbobenzoxy-3-pyrrolidone | Not specified | 96.8 | 96 | (S) | [11] |

| KRED-P1-B10 | Diketone precursor | Not specified | Not specified | 71 | (S) | [7] |

| Recombinant E. coli with KRED & GDH | N-Boc-3-piperidone | D-glucose, NADP+ | >99 | >99 | (S) | [5][6] |

Mandatory Visualization

Experimental Workflow for KRED-Catalyzed Synthesis

Caption: General experimental workflow for the ketoreductase-catalyzed synthesis of chiral N-Boc-3-hydroxypyrrolidine.

Cofactor Regeneration Cycle

References

- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine in Drug Design: A Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic incorporation of novel scaffolds is paramount in the quest for innovative therapeutics. Among the privileged structures in medicinal chemistry, the pyrrolidine ring is a versatile and valuable framework. This document provides detailed application notes and protocols for the use of a specific, highly functionalized building block: 3-(Boc-aminomethyl)-3-hydroxypyrrolidine. While direct pharmacological data for this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The following sections extrapolate from closely related structures to guide its application in drug design.

The this compound scaffold presents a unique combination of features for drug design. The tertiary alcohol at the 3-position can act as a hydrogen bond donor, while the Boc-protected aminomethyl group provides a handle for further synthetic elaboration after deprotection. The pyrrolidine ring itself offers a three-dimensional structure that can effectively orient these functional groups to interact with biological targets.[1][2]

Core Physicochemical and Structural Features

| Property | Value/Description |

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl (3-hydroxy-3-(aminomethyl)pyrrolidin-1-yl)carbamate |

| Key Features | Chiral center at C3, tertiary alcohol, protected primary amine |

| Stereochemistry | Available as a racemate or as individual enantiomers |

Application Notes in Drug Discovery

The unique structural characteristics of this compound make it an attractive scaffold for a range of therapeutic targets. Its utility stems from the ability to serve as a versatile intermediate for creating diverse chemical libraries.[3]

Kinase Inhibitors

The pyrrolidine scaffold is a common feature in kinase inhibitors, where it can orient substituents to interact with the ATP-binding pocket. The hydroxyl group of this compound can form key hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition. Following deprotection of the aminomethyl group, this functionality can be used to introduce larger aromatic or heteroaromatic moieties that can occupy the hydrophobic regions of the kinase domain, thereby enhancing potency and selectivity. For instance, derivatives of (S)-3-aminopyrrolidine have been explored as dual inhibitors of Abl and PI3K kinases.[4]

Logical Workflow for Kinase Inhibitor Design:

GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and pyrrolidine-containing molecules have been successfully developed as ligands for various GPCRs.[5] The nitrogen atom of the pyrrolidine ring can serve as a basic center, crucial for interaction with acidic residues in the transmembrane domains of many GPCRs. The aminomethyl and hydroxyl groups of the title compound offer opportunities for creating ligands with specific interactions within the ligand-binding pocket, potentially leading to agonists, antagonists, or allosteric modulators with improved selectivity and pharmacological profiles.[6][7]

Signaling Pathway Modulation by a Hypothetical GPCR Ligand:

Antibacterial Agents

The pyrrolidine motif is present in several classes of antibiotics. For example, some quinolone antibiotics incorporate a pyrrolidine ring to enhance their antibacterial spectrum and pharmacokinetic properties. The functional groups on this compound could be elaborated to mimic the side chains of natural amino acids or to interact with bacterial enzymes involved in cell wall synthesis or DNA replication.

Experimental Protocols

The following are generalized protocols for the synthesis and modification of this compound. Researchers should adapt these methods to their specific target molecules and reaction scales.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from a suitable precursor. A representative synthetic route is outlined below.

Synthetic Workflow:

Materials:

-

A suitable starting pyrrolidine derivative (e.g., a protected 3-oxopyrrolidine)

-

Reagents for the introduction of the aminomethyl group (e.g., via a Strecker synthesis or addition of a cyanide equivalent followed by reduction)

-

Boc-anhydride (Boc₂O)

-

Appropriate solvents (e.g., Methanol, Dichloromethane)

-

Reducing agents (e.g., Lithium aluminum hydride, Sodium borohydride)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of 3-amino-3-cyanopyrrolidine derivative: To a solution of a protected 3-oxopyrrolidine in methanol, add sodium cyanide followed by ammonium chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Reduction of the nitrile: The resulting α-aminonitrile can be reduced to the corresponding diamine using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

-

Boc-protection: Protect the primary amine selectively with Boc-anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Purification: Purify the final product by column chromatography on silica gel.

Protocol 2: N-Alkylation/Arylation of the Deprotected Amine

Materials:

-

3-(Aminomethyl)-3-hydroxypyrrolidine (obtained after Boc-deprotection)

-

An appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted aryl iodides)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

-

For reductive amination: an aldehyde or ketone and a reducing agent (e.g., sodium triacetoxyborohydride)

Procedure for Direct Alkylation/Arylation:

-

Dissolve the deprotected 3-(aminomethyl)-3-hydroxypyrrolidine in the chosen solvent.

-

Add the base, followed by the alkyl or aryl halide.

-

Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Procedure for Reductive Amination:

-

Dissolve the deprotected amine and the aldehyde or ketone in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Add a reducing agent such as sodium triacetoxyborohydride.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction with an aqueous solution of sodium bicarbonate and extract the product.

-

Purify by column chromatography.

Quantitative Data from Analogous Structures

| Compound Class | Target | Representative IC₅₀/EC₅₀/Kᵢ | Reference Scaffold |

| Kinase Inhibitors | CK1γ | 11 nM | Chiral Pyrrolidine |

| Kinase Inhibitors | CK1ε | 56 nM | Chiral Pyrrolidine |

| Anticonvulsants | MES screen | ED₅₀ = 80.38 mg/kg | 3-substituted pyrrolidine-2,5-dione |

| GPCR Antagonists | CXCR4 | IC₅₀ = 79 nM | (S)-pyrrolidine |

Note: The data presented above is for illustrative purposes and is derived from compounds containing similar, but not identical, scaffolds to this compound.[1]

Conclusion

This compound is a promising and versatile building block for drug discovery. Its unique array of functional groups on a three-dimensional scaffold provides a solid foundation for the design of novel ligands targeting a variety of biological macromolecules, including kinases and GPCRs. The synthetic protocols outlined here offer a starting point for the incorporation of this scaffold into new chemical entities. Further exploration and biological evaluation of derivatives of this compound are warranted to fully realize its potential in the development of next-generation therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 7. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Muscarinic Receptor Agonists Utilizing a 3-Hydroxypyrrolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and therapeutic potential of muscarinic receptor agonists incorporating a 3-hydroxypyrrolidine scaffold. This class of compounds holds significant promise for the treatment of various neurological disorders, particularly Alzheimer's disease, by selectively targeting M1 muscarinic acetylcholine receptors (mAChRs).

Introduction to 3-Hydroxypyrrolidine in Muscarinic Agonist Design

The 3-hydroxypyrrolidine moiety is a valuable scaffold in medicinal chemistry, offering a rigid, chiral backbone that can be strategically functionalized to achieve high affinity and selectivity for specific receptor subtypes.[1] In the context of muscarinic agonists, this scaffold serves as a bioisostere for the ester group present in acetylcholine and other classical agonists like aceclidine. This replacement enhances metabolic stability and allows for the introduction of various substituents to fine-tune the pharmacological profile. The development of selective M1 agonists is a key strategy in Alzheimer's disease research, as activation of the M1 receptor is linked to improved cognitive function and may also have disease-modifying effects.[2][3]

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[1]

Data Presentation: Pharmacological Profile of Hypothetical 3-Hydroxypyrrolidine-Based Muscarinic Agonists

The following tables present hypothetical, yet representative, quantitative data for a series of muscarinic agonists (Compounds A-C) based on a 3-hydroxypyrrolidine scaffold. This data illustrates the expected outcomes from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinities (Ki, nM) at Human Muscarinic Receptors

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Compound A | 15 | 350 | 420 | 280 | 50 |

| Compound B | 8 | 500 | 650 | 450 | 35 |

| Compound C | 25 | 800 | 950 | 700 | 150 |

| Acetylcholine | 200 | 150 | 180 | 100 | 250 |

Table 2: Functional Potency (EC50, nM) and Efficacy (%Emax) at Human Muscarinic Receptors

| Compound | M1 (EC50, %Emax) | M2 (EC50, %Emax) | M3 (EC50, %Emax) | M4 (EC50, %Emax) | M5 (EC50, %Emax) |

| Compound A | 30, 95% | >1000, <20% | >1000, <15% | >1000, <25% | 100, 85% |

| Compound B | 15, 98% | >1000, <15% | >1000, <10% | >1000, <20% | 80, 90% |

| Compound C | 50, 90% | >1000, <25% | >1000, <20% | >1000, <30% | 250, 80% |

| Carbachol | 100, 100% | 80, 100% | 90, 100% | 70, 100% | 150, 100% |

Experimental Protocols

General Synthetic Workflow

The synthesis of 3-hydroxypyrrolidine-based muscarinic agonists generally involves the coupling of a suitably protected (R)- or (S)-3-hydroxypyrrolidine with a heterocyclic moiety, followed by deprotection and, if necessary, N-alkylation.

Protocol 1: Synthesis of a Representative 3-(Aryloxy)pyrrolidine Muscarinic Agonist

This protocol describes a plausible synthesis of a 3-(aryloxy)pyrrolidine derivative, a common structural motif in muscarinic ligands.

Materials and Reagents:

-

(R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ol

-

Substituted Aryl Halide (e.g., 4-fluoronitrobenzene)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Step 1: O-Arylation. To a solution of (R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-ol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add the substituted aryl halide (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

-

Step 2: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected aryloxy pyrrolidine derivative.

-

Step 3: Deprotection. Dissolve the purified product from Step 2 in DCM. Add TFA (10 eq) and stir the mixture at room temperature for 2 hours.

-

Step 4: Final Work-up and Isolation. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the final 3-(aryloxy)pyrrolidine product. Further purification can be achieved by crystallization or a final chromatographic step if necessary.

Protocol 2: Radioligand Binding Assay for Muscarinic Receptors[2][3][4][5]

This protocol details a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Materials and Reagents:

-

Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radiolabeled antagonist.

-

Test Compound: Synthesized 3-hydroxypyrrolidine derivative.

-

Non-specific Binding (NSB) Control: Atropine (1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Preparation. Prepare serial dilutions of the test compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

-

Assay Plate Setup. In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB): Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Atropine solution, radioligand, and cell membranes.

-

Competition: Test compound dilution, radioligand, and cell membranes.

-

-

Incubation. Incubate the plate at room temperature for 60-90 minutes.

-

Filtration. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting. Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis. Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay for M1, M3, and M5 Receptor Activation[4][6][7]

This functional assay measures the accumulation of IP1, a downstream product of Gq/11 signaling.

Materials and Reagents:

-

Cells: HEK or CHO cells stably expressing the M1, M3, or M5 receptor.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Stimulation Buffer: Assay buffer containing Lithium Chloride (LiCl).

-

Test Compound: Synthesized 3-hydroxypyrrolidine derivative.

-

IP1 Detection Kit (e.g., HTRF-based kit).

Procedure:

-

Cell Plating. Seed the cells in a 96-well plate and culture overnight.

-

Stimulation. Replace the culture medium with stimulation buffer containing serial dilutions of the test compound. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection. Lyse the cells and detect the accumulated IP1 according to the manufacturer's protocol for the IP1 detection kit. This typically involves adding detection reagents and measuring a fluorescence resonance energy transfer (FRET) signal.

-

Data Analysis. The FRET signal is inversely proportional to the amount of IP1. Generate a concentration-response curve by plotting the signal against the logarithm of the test compound concentration to determine the EC50 and Emax values.

References

Application Note: A Proposed Route for the Scale-up Synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a valuable chiral building block for the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a tertiary alcohol and a protected primary amine on a pyrrolidine scaffold, makes it a key intermediate in medicinal chemistry. This document outlines a proposed multi-step synthetic route for the scale-up production of this compound, starting from the readily available N-Boc-3-pyrrolidinone. As no direct established protocol for this specific molecule's scale-up is publicly available, this application note provides a plausible pathway based on well-established chemical transformations suitable for industrial application.

The proposed synthesis involves five key stages:

-

Cyanohydrin Formation: Introduction of a cyano group and a hydroxyl group at the 3-position of N-Boc-3-pyrrolidinone.

-

Nitrile Reduction: Conversion of the cyano group to a primary aminomethyl group.

-

Pyrrolidine Deprotection: Removal of the Boc protecting group from the pyrrolidine nitrogen.

-

Selective Boc Protection: Selective protection of the primary exocyclic amine.

-

Purification: Isolation and purification of the final product.

This route is designed to utilize scalable and cost-effective reagents and processes, aiming for high overall yield and purity.

Proposed Synthetic Pathway

The logical workflow for the synthesis is illustrated below. The process begins with the formation of a cyanohydrin intermediate, followed by reduction, deprotection of the pyrrolidine nitrogen, and selective protection of the newly formed primary amine.

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation: Summary of Proposed Reactions

The following table summarizes the key transformations, reagents, and projected outcomes for each step in the synthesis. Yields are estimated based on literature precedents for similar reactions and may require optimization for a specific scale-up process.

| Step | Transformation | Starting Material | Key Reagents | Solvent | Projected Yield (%) | Product |

| 1 | Cyanohydrin Formation | N-Boc-3-pyrrolidinone | Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂) | Dichloromethane (DCM) | 85-95% | tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate |

| 2 | Nitrile Reduction | tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | Borane-tetrahydrofuran complex (BH₃-THF) | Tetrahydrofuran (THF) | 80-90% | tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

| 3 | N-Boc Deprotection | tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | Hydrogen Chloride (HCl) in Dioxane | Methanol / Dioxane | 90-98% | 3-(aminomethyl)-3-hydroxypyrrolidine dihydrochloride |

| 4 | Selective Boc Protection | 3-(aminomethyl)-3-hydroxypyrrolidine dihydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane (DCM) | 75-85% | This compound |

| 5 | Purification | Crude Product | Ethyl Acetate / Heptane | - | 90-95% (recovery) | Pure this compound |

Experimental Protocols

The following are detailed, proposed methodologies for each key experimental step.

Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

This procedure describes the formation of the cyanohydrin intermediate from N-Boc-3-pyrrolidinone.

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Zinc Iodide (ZnI₂) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Protocol:

-

Charge a suitable, dry reactor with N-Boc-3-pyrrolidinone and anhydrous DCM under a nitrogen atmosphere.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Add zinc iodide (catalyst) to the solution.

-

Add trimethylsilyl cyanide dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, cool the mixture back to 0-5 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

This protocol details the reduction of the cyanohydrin's nitrile group to a primary amine using a borane complex.[1][2]

Materials:

-

tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

2 M Hydrochloric Acid (HCl)

-

6 M Sodium Hydroxide (NaOH)

Protocol:

-

Under a nitrogen atmosphere, charge a dry reactor with the cyanohydrin intermediate and anhydrous THF.

-

Cool the solution to 0-5 °C.

-

Add the 1 M solution of BH₃-THF dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to 0-5 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 2 M HCl and stir for 30 minutes at room temperature.

-

Concentrate the mixture under reduced pressure to remove THF and methanol.

-

Adjust the pH of the remaining aqueous solution to >12 with 6 M NaOH.

-

Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

Step 3: Synthesis of 3-(aminomethyl)-3-hydroxypyrrolidine dihydrochloride

This step involves the acidic removal of the Boc protecting group from the pyrrolidine nitrogen.

Materials:

-

tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

-

4 M HCl in Dioxane (4.0 eq)

-

Methanol

-

Diethyl ether

Protocol:

-

Dissolve the crude product from Step 2 in a minimal amount of methanol.

-

Cool the solution to 0-5 °C.

-

Add the 4 M HCl in dioxane solution dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection via TLC or LC-MS.

-

Upon completion, a precipitate should form. Add diethyl ether to facilitate further precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the dihydrochloride salt as a solid.

Step 4: Synthesis of this compound

This protocol describes the selective N-Boc protection of the primary exocyclic amine.

Materials:

-

3-(aminomethyl)-3-hydroxypyrrolidine dihydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM)

Protocol:

-

Suspend the dihydrochloride salt in DCM and cool to 0-5 °C.

-

Add triethylamine dropwise to neutralize the salt and form the free diamine in situ.

-

In a separate vessel, dissolve Boc₂O in DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor for the formation of the desired mono-protected product.

-

Upon completion, wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to isolate the target compound.

Mandatory Visualization: Logical Relationship of Synthesis Stages

The following diagram outlines the logical progression and dependencies of the key stages in the proposed synthesis.

Caption: Logical flow of the proposed multi-step synthesis.

References

Application Notes and Protocols for the Purity Assessment of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used to assess the chemical and chiral purity of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, making rigorous purity control essential for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs).

The following sections outline the primary analytical techniques for purity determination, including High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.

Data Presentation: Summary of Analytical Methods and Typical Purity Data

The following tables summarize the key analytical techniques and present typical quantitative data for the purity assessment of this compound. These values are representative and may vary depending on the specific synthetic route and purification methods employed.

Table 1: Overview of Recommended Analytical Methods

| Analytical Method | Parameter Measured | Purpose |

| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | Quantifies the main compound and non-volatile impurities. |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Determines the percentage of the desired enantiomer relative to the undesired one. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurities & Identity | Identifies and quantifies residual solvents and confirms molecular weight. |

| Quantitative NMR (qNMR) | Absolute Purity | Provides a direct measurement of the compound's purity against a certified reference standard. |

Table 2: Representative Quantitative Purity Data

| Parameter | Analytical Method | Typical Specification | Reference Data |

| Chemical Purity | RP-HPLC | ≥ 98.0% | 99.2%[1] |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. | > 99%[2][3] |

| Purity (by GC) | GC-FID | ≥ 97.0% | 97% min[4] |

| Identity Confirmation | GC-MS | Conforms to structure | Fragmentation pattern consistent with the expected structure. |

| Absolute Purity | qNMR | Report value | Can be determined for lots requiring primary standard characterization. |

Experimental Protocols and Methodologies

Detailed protocols for the key analytical techniques are provided below. These methods are based on established procedures for similar compounds and can be adapted and validated for specific laboratory instrumentation and requirements.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)